4-Chloro-3-methylpyridazine
Description
4-Chloro-3-methylpyridazine (C₅H₅ClN₂) is a heterocyclic aromatic compound featuring a pyridazine core substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. For instance, the synthesis of its positional isomer, 3-chloro-4-methylpyridazine, involves sequential reactions of hydrazine hydrate with citraconic anhydride, followed by chlorination with phosphorus oxychloride (POCl₃) and hydrolysis steps, achieving a 58.5% yield .
Properties
IUPAC Name |
4-chloro-3-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLHCKRYGHMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridazine with a chlorinating agent such as trichloroisocyanuric acid in chloroform under reflux conditions . Another method includes the nucleophilic substitution of this compound with appropriate nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Chlorinating Agents: Trichloroisocyanuric acid in chloroform for chlorination reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridazines .
Scientific Research Applications
4-Chloro-3-methylpyridazine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those with antimicrobial and anticancer properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Positional Isomers: Substituent Position Effects
- 3-Chloro-4-methylpyridazine ():
- Substituents : 3-Cl, 4-CH₃.
- Synthesis : Multi-step process involving hydrazine, POCl₃, and palladium-catalyzed dechlorination.
- Key Properties : Yield (58.5%), confirmed via MS and ¹H NMR.
- Comparison : The swapped positions of Cl and CH₃ alter electronic distribution. The 4-CH₃ group may sterically hinder reactions at the 4-position compared to 4-Cl in the target compound.
Substituent Diversity: Chloro vs. Complex Groups
- 4-(Chloromethyl)-6-(difluoromethyl)-3-methoxypyridazine (): Substituents: 4-CH₂Cl, 6-CHF₂, 3-OCH₃. Synthesis: Reaction in dichloromethane, characterized by MS (m/z 209, 211 [M+H]⁺).
Fused-Ring Derivatives: Enhanced Bioactivity
- 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine (): Structure: Pyridazine fused with a triazolo ring, 3-(3-methylphenyl) substituent. Key Properties: Single-crystal X-ray data (R factor = 0.050), planar geometry. Comparison: The fused triazolo ring increases rigidity and π-stacking capability, likely enhancing binding to biological targets compared to non-fused analogs.
Functional Group Variations: Hydrazine Derivatives
- 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (): Substituents: 4-Cl, 5-NHNHCH₃, 2-(4-methylphenyl). Comparison: The hydrazino group introduces nucleophilic reactivity, enabling conjugation with carbonyl compounds, unlike the inert chloro group in the target compound.
Industrial Relevance: Dihydropyridazinones
- 4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one (): Structure: Dihydropyridazinone core with ether and methyl groups. Applications: Marketed by Parchem, suggesting industrial use as a pharmaceutical intermediate. Comparison: The ketone group in the dihydropyridazinone ring improves hydrogen-bonding capacity, enhancing solubility in biological matrices.
Data Table: Key Compounds and Properties
Biological Activity
4-Chloro-3-methylpyridazine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₆ClN₃ and a molecular weight of approximately 143.57 g/mol. The compound features a pyridazine ring with a chlorine atom at the 4-position and a methyl group at the 3-position. This structural configuration is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its potential as a drug candidate is supported by several studies that explore its effects on different biological systems.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, a study published in Inorganic Chemistry highlighted its potential as an antimicrobial agent, suggesting that the chlorine substitution enhances its reactivity and interaction with microbial targets.
Anticancer Potential
The compound's anticancer properties have also been investigated. Research focusing on its mechanism of action revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. A notable study found that this compound inhibited cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 64 |
| Escherichia coli | 16 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 64 | Gentamicin | 128 |
Case Study: Anticancer Activity
In another study, the compound was tested on human cancer cell lines to evaluate its cytotoxic effects. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported for various cell lines as shown in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. Its structural features allow it to fit into active sites of these enzymes, inhibiting their function and leading to downstream effects such as apoptosis in cancer cells or disruption of bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
